(R)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one is a chiral compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the hydrogenation of quinoxaline derivatives. One common method is the asymmetric hydrogenation of 2-methylquinoline using chiral cationic ruthenium catalysts. The reaction conditions often include the use of a solvent like ethanol and a hydrogen pressure of around 50 atm at a temperature of 50°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The catalysts used are often immobilized on solid supports to facilitate easy separation and reuse.
Types of Reactions:
Oxidation: ®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo oxidation reactions to form quinoxaline-2,3-diones.
Reduction: The compound can be reduced further to form tetrahydroquinoxalines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-diones.
Reduction: Tetrahydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the methyl and dihydro modifications.
Tetrahydroquinoxaline: A fully reduced form of quinoxaline.
Quinoxaline-2,3-dione: An oxidized derivative.
Uniqueness: ®-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its chiral center and specific structural modifications, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(3R)-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H10N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 |
InChI Key |
BEAJCHFCYQOFGS-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)NC2=CC=CC=C2N1 |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.